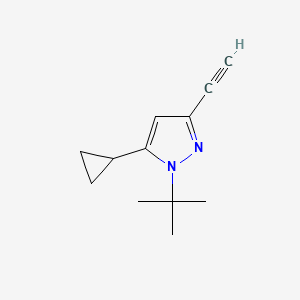

1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole is a chemical compound with the CAS Number: 2551120-40-0 . It has a molecular weight of 188.27 . The compound is liquid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(tert-butyl)-5-cyclopropyl-3-ethynyl-1H-pyrazole . The InChI code is 1S/C12H16N2/c1-5-10-8-11(9-6-7-9)14(13-10)12(2,3)4/h1,8-9H,6-7H2,2-4H3 . This indicates that the compound has a pyrazole ring substituted with a tert-butyl group, a cyclopropyl group, and an ethynyl group.Physical And Chemical Properties Analysis

The compound has a storage temperature of 4 degrees Celsius . The compound is liquid in physical form .Aplicaciones Científicas De Investigación

Reactivity and Synthesis

The chemical reactivity of similar pyrazole derivatives has been explored in various studies. For instance, the ynamide tert-butyl N-ethynyl-N-phenylcarbamate, a compound structurally related to 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole, was investigated for its reactivity in 1,3-dipolar cycloaddition, forming a 5-amino pyrazole regioisomer. This cycloadduct was further modified through bromination and palladium-catalyzed coupling, showcasing the potential of pyrazole derivatives in organic synthesis and molecular modification (González et al., 2013).

Chemical Synthesis and Regioselectivity

The synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, another related compound, demonstrates the versatility of pyrazoles in chemical synthesis. The regioselectivity of these reactions has been studied, providing insights into the synthesis of diverse pyrazole derivatives, which could be applicable to 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole (Martins et al., 2012).

Small Molecule Fixation

The ability to fixate small molecules, such as carbon dioxide, using pyrazole derivatives is another area of interest. A study involving 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole demonstrated its potential in forming adducts with small molecules, indicating a possible application for 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole in capturing or transforming small molecular entities (Theuergarten et al., 2012).

Pharmaceutical Applications

A compound closely related to 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole, namely 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids, has been synthesized and evaluated for antimycobacterial activities. This suggests the potential of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole in pharmaceutical research and drug development (Sriram et al., 2007).

Molecular Structure Studies

The study of molecular structures of pyrazole derivatives, such as 4-tert-butylpyrazoles, provides valuable information on the structural aspects of these compounds, which could be relevant for understanding the properties of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole (Trofimenko et al., 2001).

Propiedades

IUPAC Name |

1-tert-butyl-5-cyclopropyl-3-ethynylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-5-10-8-11(9-6-7-9)14(13-10)12(2,3)4/h1,8-9H,6-7H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGWGFKZVZWXIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C#C)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)

![2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2369366.png)

![ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2369368.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2369371.png)

![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)

![4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2369385.png)

![2-(3-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2369387.png)